molecular formula C19H22ClNO3 B2674564 3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide CAS No. 1795419-53-2

3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide

Cat. No.: B2674564
CAS No.: 1795419-53-2
M. Wt: 347.84
InChI Key: ZYVWBVIHKQYNEM-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide is a synthetic organic compound with a complex structure

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chlorobenzoyl chloride with 2-methoxy-2-(2-methoxyphenyl)ethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic effects.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide can be compared with other similar compounds, such as:

  • 3-(2-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide
  • 3-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide
  • 3-(3-chlorophenyl)-N-[2-methoxy-2-(4-methoxyphenyl)ethyl]propanamide

These compounds share structural similarities but differ in the position of the chlorine and methoxy groups, which can influence their chemical properties and potential applications. The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct reactivity and biological activity.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-23-17-9-4-3-8-16(17)18(24-2)13-21-19(22)11-10-14-6-5-7-15(20)12-14/h3-9,12,18H,10-11,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVWBVIHKQYNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)CCC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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